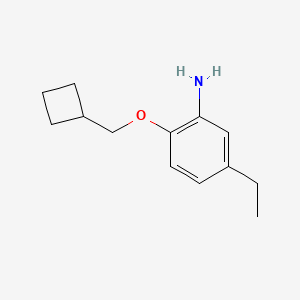
2-(Cyclobutylmethoxy)-5-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclobutylmethoxy)-5-ethylaniline: is an organic compound characterized by a cyclobutylmethoxy group attached to the second carbon of an aniline ring, with an ethyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-5-ethylaniline typically involves the following steps:
Formation of Cyclobutylmethanol: Cyclobutylmethanol can be synthesized through the reduction of cyclobutylmethyl ketone using a reducing agent such as sodium borohydride.
Etherification: The cyclobutylmethanol is then reacted with 2-nitro-5-ethylaniline in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF) to form 2-(Cyclobutylmethoxy)-5-nitroaniline.
Reduction: The nitro group in 2-(Cyclobutylmethoxy)-5-nitroaniline is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-(Cyclobutylmethoxy)-5-ethylaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced, especially at the aniline nitrogen, using agents like lithium aluminum hydride (LiAlH4) to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aniline ring can be functionalized with various substituents using reagents like halogens, sulfonyl chlorides, or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Cyclobutylmethoxy)-5-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclobutylmethoxy)-5-ethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclobutylmethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclobutylmethoxy)-4,6-dimethylbenzaldehyde: Similar in structure but with additional methyl groups and an aldehyde functional group.
2-(Cyclobutylmethoxy)-5-methylaniline: Similar but with a methyl group instead of an ethyl group at the fifth position.
Uniqueness
2-(Cyclobutylmethoxy)-5-ethylaniline is unique due to the presence of both the cyclobutylmethoxy and ethyl groups, which can confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-(cyclobutylmethoxy)-5-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-10-6-7-13(12(14)8-10)15-9-11-4-3-5-11/h6-8,11H,2-5,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWSCFKHYJNIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940449.png)
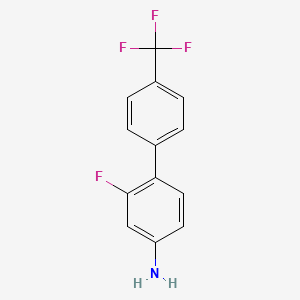
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940472.png)
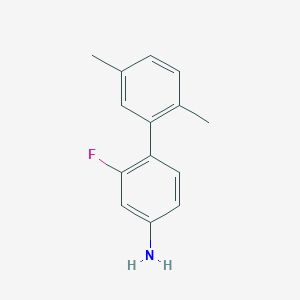
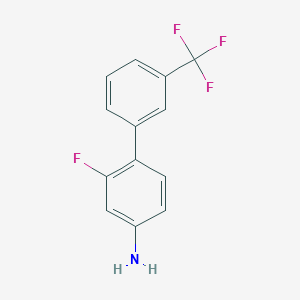
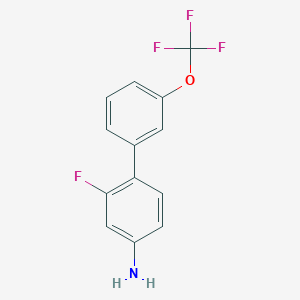
![2-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B7940491.png)
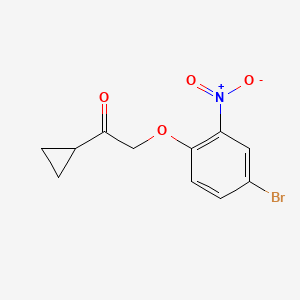
![1-[2-(4-Methoxyphenyl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7940501.png)
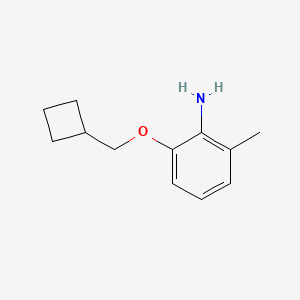
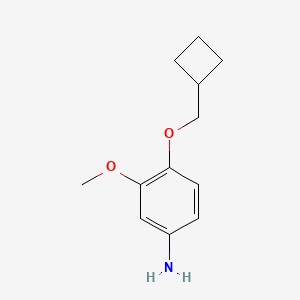
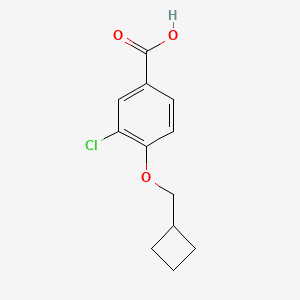
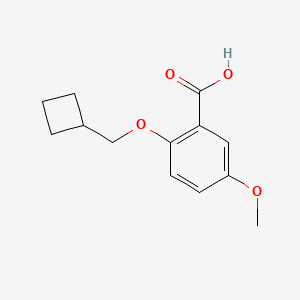
![(Cyclobutylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B7940551.png)
